molecular formula C26H27ClN2O4 B3639343 N,N'-(2-chloro-1,4-phenylene)bis[2-(2,5-dimethylphenoxy)acetamide]

N,N'-(2-chloro-1,4-phenylene)bis[2-(2,5-dimethylphenoxy)acetamide]

Cat. No.: B3639343
M. Wt: 467.0 g/mol
InChI Key: BOLUPLNJSJVXEK-UHFFFAOYSA-N
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Description

Compounds like “N,N’-(2-chloro-1,4-phenylene)bis[2-(2,5-dimethylphenoxy)acetamide]” belong to a class of organic compounds known as amides. They are characterized by a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative. This forms a molecule with a carbonyl group (C=O) and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their arrangement, and the bonds between them .


Chemical Reactions Analysis

Amides can participate in various chemical reactions. For example, they can be hydrolyzed to produce a carboxylic acid and an amine. They can also react with certain reagents to form other types of compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques. These properties are influenced by the compound’s molecular structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and the system it is interacting with. For example, some amides have medicinal properties and can interact with proteins or other molecules in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some amides are safe to handle, while others can be toxic or corrosive. Proper safety precautions should always be taken when handling chemicals .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For example, if a compound has medicinal properties, future research might focus on developing it into a drug. If it has interesting chemical reactivity, it might be studied for use in chemical synthesis .

Properties

IUPAC Name

N-[3-chloro-4-[[2-(2,5-dimethylphenoxy)acetyl]amino]phenyl]-2-(2,5-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O4/c1-16-5-7-18(3)23(11-16)32-14-25(30)28-20-9-10-22(21(27)13-20)29-26(31)15-33-24-12-17(2)6-8-19(24)4/h5-13H,14-15H2,1-4H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLUPLNJSJVXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=C(C=C2)NC(=O)COC3=C(C=CC(=C3)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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